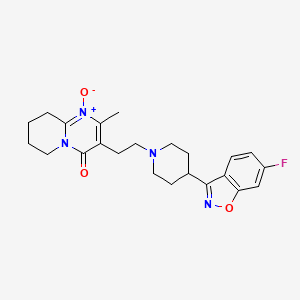

![molecular formula C2H4O2 B583821 [1,2-13C2]Glycolaldehyde CAS No. 478529-69-0](/img/structure/B583821.png)

[1,2-13C2]Glycolaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

[1,2-13C2]Glycolaldehyde: is an isotopically labeled form of glycolaldehyde, a simple organic compound with the molecular formula C2H4O2. This compound contains both an aldehyde group (−CHO) and a hydroxyl group (−OH), making it the smallest molecule with these functional groups. The isotopic labeling with carbon-13 (^13C) at positions 1 and 2 allows for detailed studies in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

[1,2-13C2]Glycolaldehyde, also known as Hydroxyacetaldehyde, is the smallest possible molecule that contains both an aldehyde group and a hydroxyl group . It is a highly reactive molecule that occurs both in the biosphere and in the interstellar medium . The primary targets of this compound are various biochemical pathways where it serves as a precursor or intermediate molecule .

Mode of Action

This compound interacts with its targets by participating in various chemical reactions. For instance, it can form by the action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway . In acidic or basic solution, the compound undergoes reversible tautomerization to form 1,2-dihydroxyethene .

Biochemical Pathways

This compound plays a role in several biochemical pathways. In the alternate glycolysis pathway, it forms by the action of ketolase on fructose 1,6-bisphosphate . This compound is transferred by thiamine pyrophosphate during the pentose phosphate shunt . In purine catabolism, xanthine is first converted to urate, which is then converted to 5-hydroxyisourate, which decarboxylates to allantoin and allantoic acid . After hydrolyzing one urea, this leaves glycolureate. After hydrolyzing the second urea, glycolaldehyde is left . Two glycolaldehydes condense to form erythrose 4-phosphate, which goes to the pentose phosphate shunt again .

Result of Action

The molecular and cellular effects of this compound’s action are primarily seen in its role as an intermediate in various biochemical pathways. It contributes to the production of energy in cells via the glycolysis pathway and the pentose phosphate shunt . It also plays a role in the catabolism of purines .

Action Environment

The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, in acidic or basic solutions, it undergoes reversible tautomerization . The presence of other reactants, such as in the formose reaction, can also affect its reactivity . Furthermore, the presence of oxygen can promote the oxidation of this compound, which is crucial for amino acid synthesis .

Biochemical Analysis

Biochemical Properties

[1,2-13C2]Glycolaldehyde is an intermediate or precursor molecule in a variety of reactions, including the formose reaction and purine catabolism . It plays a crucial role in these biochemical reactions by interacting with various enzymes and proteins. The nature of these interactions is largely dependent on the specific biochemical pathway in which this compound is involved.

Cellular Effects

This compound has been found to disrupt insulin signaling and glucose uptake through adipogenesis . It does not increase lipid accumulation but increases the distribution of adipocyte differentiation . It also induces sensory neuron death through activation of the c-Jun N-terminal kinase and p-38 MAP kinase pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into other compounds through various biochemical reactions. For instance, it can be converted into acetyl-phosphate by a phosphoketolase . It also induces apoptosis in renal cells via ROS-mediated mitochondrial dysfunction .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, it has been found that this compound exhibits concentration- and time-dependent toxicity toward ND7/23 cells .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is an intermediate in the formose reaction and can form by action of ketolase on fructose 1,6-bisphosphate in an alternate glycolysis pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of [1,2-13C2]Glycolaldehyde typically involves the reaction of a carbon source containing a ^13C label with a glycolaldehyde acetal. Common carbon sources include ^13C-labeled glucose or formaldehyde . The specific preparation method depends on the experimental requirements and conditions.

Industrial Production Methods: Industrial production of glycolaldehyde, including its isotopically labeled forms, can be achieved through the oxidation of ethylene glycol using hydrogen peroxide in the presence of iron (II) sulfate . This method ensures a high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Glycolaldehyde can be oxidized to glyoxal or glycolic acid.

Reduction: It can be reduced to ethylene glycol.

Condensation: Glycolaldehyde can undergo aldol condensation to form larger sugar molecules.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and iron (II) sulfate.

Reduction: Sodium borohydride or lithium aluminum hydride.

Condensation: Base catalysts such as sodium hydroxide.

Major Products:

Oxidation: Glyoxal, glycolic acid.

Reduction: Ethylene glycol.

Condensation: Larger sugar molecules like erythrose.

Scientific Research Applications

Chemistry:

Isotopic Labeling Studies: [1,2-13C2]Glycolaldehyde is used in isotopic labeling studies to trace carbon atoms in chemical reactions and metabolic pathways.

Biology:

Metabolic Pathways: It helps in studying metabolic pathways involving glycolysis and the pentose phosphate pathway.

Medicine:

Advanced Glycation End Products (AGEs): Glycolaldehyde is a precursor to AGEs, which are studied for their role in diabetes and its complications.

Industry:

Biomass Conversion: It is used in the conversion of biomass to value-added chemicals.

Comparison with Similar Compounds

Glyoxal: Another simple aldehyde with two aldehyde groups.

Glyceraldehyde: A three-carbon sugar with both an aldehyde and hydroxyl group.

Lactaldehyde: A three-carbon molecule with an aldehyde and hydroxyl group.

Uniqueness:

Properties

IUPAC Name |

2-hydroxyacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i1+1,2+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCNASOHLSPBMP-ZDOIIHCHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH]=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

62.037 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)

![L-[2-13C]glucose](/img/structure/B583748.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)

![sodium;4-[(2E)-2-[(2E,4Z,6E)-5-acetyloxy-7-[1,1-dimethyl-3-(4-sulfonatobutyl)-3a,4,5,9b-tetrahydrobenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethyl-3a,4,5,9b-tetrahydrobenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B583760.png)